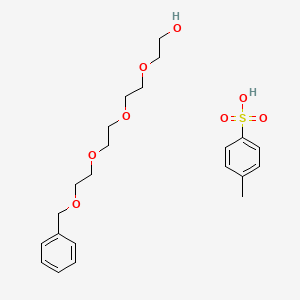

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate

CAS No.: 89346-82-7

Cat. No.: VC2951894

Molecular Formula: C22H32O8S

Molecular Weight: 456.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89346-82-7 |

|---|---|

| Molecular Formula | C22H32O8S |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | 4-methylbenzenesulfonic acid;2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C15H24O5.C7H8O3S/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,16H,6-14H2;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | QKSWDGZLFCCSNQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COCCOCCOCCOCCO |

Introduction

2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate is a complex organic compound featuring a long carbon chain with four ether linkages and a sulfonate group. This compound is primarily classified as a polyethylene glycol derivative, known for its unique structural features and diverse applications in chemical synthesis and biological research.

Synthesis Methods

The synthesis of 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, 4-methylbenzenesulfonate typically involves a multi-step process. A common method includes the reaction of 2,5,8,11-Tetraoxatridecan-13-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is often conducted in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and facilitate the reaction mechanism.

Chemical Reactions

-

Substitution Reactions: The sulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions where it can be replaced by other nucleophiles.

-

Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base, yielding 2,5,8,11-Tetraoxatridecan-13-ol and 4-methylbenzenesulfonic acid.

-

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Applications

-

Chemical Synthesis: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

-

Biological Research: Utilized in the modification of biomolecules and the study of biological pathways.

-

Industrial Use: Employed in the production of surfactants, emulsifiers, and corrosion inhibitors.

Safety and Handling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume